Cas no 69766-23-0 (2-Propanol,2-methyl-1-[(3-methylbutyl)amino]-, 2-(4-aminobenzoate), hydrochloride (1:1))

2-Propanol,2-methyl-1-[(3-methylbutyl)amino]-, 2-(4-aminobenzoate), hydrochloride (1:1) structure
69766-23-0 structure
Nome del prodotto:2-Propanol,2-methyl-1-[(3-methylbutyl)amino]-, 2-(4-aminobenzoate), hydrochloride (1:1)
Numero CAS:69766-23-0
MF:C16H27ClN2O2
MW:314.850783586502
CID:508649
PubChem ID:24191205

2-Propanol,2-methyl-1-[(3-methylbutyl)amino]-, 2-(4-aminobenzoate), hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propanol,2-methyl-1-[(3-methylbutyl)amino]-, 2-(4-aminobenzoate), hydrochloride (1:1)
    • [2-methyl-1-(3-methylbutylamino)propan-2-yl] 4-aminobenzoate,hydrochloride
    • [2-(4-aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride
    • 4-Amino-benzoesaeure-(cyclohexylamino-tert-butylester), Hydrochlorid
    • 4-amino-benzoic acid-(cyclohexylamino-tert-butyl ester), hydrochloride
    • 4-amino-benzoic acid-(isopentylamino-tert-butyl ester), hydrochloride
    • Benzoic acid, p-amino-, 2-(cyclohexylamino)-1,1-dimethylethyl ester, hydrochlori
    • LS-35734
    • N-{2-[(4-aminobenzoyl)oxy]-2-methylpropyl}cyclohexanaminium chloride
    • 2-Methyl-1-[(3-methylbutyl)amino]propan-2-yl 4-aminobenzoate--hydrogen chloride (1/1)
    • DTXSID10989933
    • [2-(4-aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride
    • NSC-120245
    • 69766-23-0
    • NSC120245
    • Inchi: InChI=1S/C16H26N2O2.ClH/c1-12(2)9-10-18-11-16(3,4)20-15(19)13-5-7-14(17)8-6-13;/h5-8,12,18H,9-11,17H2,1-4H3;1H
    • Chiave InChI: IDWVWRNGKHJHDC-UHFFFAOYSA-N
    • Sorrisi: CC(C)CCNCC(C)(C)OC(=O)C1=CC=C(C=C1)N.Cl

Proprietà calcolate

  • Massa esatta: 278.19958
  • Massa monoisotopica: 314.176
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 8
  • Complessità: 295
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 64.4A^2

Proprietà sperimentali

  • Punto di ebollizione: 412.1°Cat760mmHg
  • Punto di infiammabilità: 203°C
  • Indice di rifrazione: 1.523
  • PSA: 64.35
  • LogP: 4.61400
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd